Iron(2+);dihydroxide;hydrate

Description

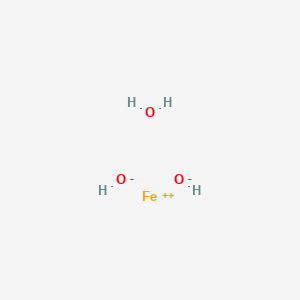

Iron(2+) dihydroxide hydrate, with the chemical formula Fe(OH)₂·H₂O (molecular weight: 107.874 g/mol), is a hydrated iron(II) hydroxide compound. It is structurally characterized by a 1:2:1 molar ratio of Fe²⁺, hydroxide (OH⁻), and water . This compound is sensitive to oxidation, often converting to iron(III) oxides or hydroxides under aerobic conditions. Its instability in air necessitates synthesis and storage under inert environments. Applications include its use as a precursor for iron oxide synthesis and in niche redox-driven processes .

Properties

CAS No. |

50599-28-5 |

|---|---|

Molecular Formula |

FeH4O3 |

Molecular Weight |

107.88 g/mol |

IUPAC Name |

iron(2+);dihydroxide;hydrate |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |

InChI Key |

ZTEAHBPTRRHAEW-UHFFFAOYSA-L |

Canonical SMILES |

O.[OH-].[OH-].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(II) hydroxide hydrate can be synthesized through the reaction of iron(II) salts with hydroxide ions. A common laboratory method involves the reaction of iron(II) sulfate with sodium hydroxide:

FeSO4+2NaOH→Fe(OH)2+Na2SO4

This reaction produces iron(II) hydroxide as a precipitate. The reaction must be carried out in an oxygen-free environment to prevent oxidation of iron(II) to iron(III).

Industrial Production Methods

In industrial settings, iron(II) hydroxide is often produced as a by-product in the synthesis of other iron compounds. For example, it can form during the production of siderite (iron carbonate) if the crystal growth conditions are not perfectly controlled .

Chemical Reactions Analysis

Types of Reactions

Iron(II) hydroxide undergoes several types of chemical reactions, including:

- When exposed to air, iron(II) hydroxide oxidizes to form iron(III) hydroxide:

Oxidation: 4Fe(OH)2+O2+2H2O→4Fe(OH)3

Under anaerobic conditions, iron(II) hydroxide can be reduced by protons to form magnetite (iron(II,III) oxide) and molecular hydrogen:Reduction: 3Fe(OH)2→Fe3O4+H2+2H2O

Common Reagents and Conditions

Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the atmosphere to prevent unwanted oxidation or reduction.

Major Products

The major products formed from reactions involving iron(II) hydroxide include iron(III) hydroxide and magnetite, depending on the reaction conditions.

Scientific Research Applications

Iron(II) hydroxide has a range of applications in scientific research and industry:

Water Treatment: It is used in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.

Battery Technology: Iron(II) hydroxide is used in Nickel-Iron batteries as an active material.

Radiation Shielding: Due to its ability to absorb neutrons, iron(II) hydroxide is used in nuclear energy systems for radiation shielding.

Mechanism of Action

The mechanism by which iron(II) hydroxide exerts its effects depends on its application. In water treatment, it adsorbs contaminants onto its surface, where they are subsequently reduced by iron(II) ions. In batteries, it undergoes redox reactions, cycling between iron(II) and iron(III) states to store and release energy .

Comparison with Similar Compounds

Iron(III) Oxide Hydrate (FeO(OH)·nH₂O)

Iron(III) oxide hydrate, commonly represented as FeO(OH)·nH₂O , contrasts with Fe(OH)₂·H₂O in oxidation state and stability. Key differences include:

Calcium Dihydroxide (Ca(OH)₂)

Calcium hydroxide, Ca(OH)₂ , shares a hydroxide-rich structure but differs significantly:

- Basicity : Ca(OH)₂ is a strong base (pH ~12.4 in water), whereas Fe(OH)₂·H₂O exhibits weaker basicity due to Fe²⁺ hydrolysis.

- Solubility : Ca(OH)₂ has low water solubility (0.173 g/100 mL at 20°C), while Fe(OH)₂·H₂O is sparingly soluble and prone to precipitation .

- Uses : Ca(OH)₂ is used in construction (e.g., lime mortar), while Fe(OH)₂·H₂O lacks large-scale industrial applications .

Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)

Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O ) provides insights into hydration effects:

- Hydration State : Contains 8 water molecules vs. 1 in Fe(OH)₂·H₂O.

- Thermal Stability : Loses water gradually upon heating, forming anhydrous Sr(OH)₂, whereas Fe(OH)₂·H₂O undergoes oxidation before dehydration .

- Applications : Sr(OH)₂·8H₂O is used in sugar refining and lubricants, contrasting with Fe(OH)₂·H₂O’s role in redox chemistry .

Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O ) highlights differences between hydroxides and salt hydrates:

- Structure : FeCl₂·4H₂O features Fe²⁺ coordinated by Cl⁻ and water, unlike the hydroxide-dominated Fe(OH)₂·H₂O.

- Reactivity : Acts as a reducing agent in organic synthesis, whereas Fe(OH)₂·H₂O primarily serves as a precursor for oxides .

- Physical Properties : FeCl₂·4H₂O forms green, hygroscopic crystals, while Fe(OH)₂·H₂O is a pale-green powder .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydration State | Key Properties |

|---|---|---|---|---|

| Iron(2+) dihydroxide hydrate | Fe(OH)₂·H₂O | 107.874 | 1 H₂O | Air-sensitive, oxidizes to Fe(III) |

| Iron(III) oxide hydrate | FeO(OH)·nH₂O | ~89.86 + n(18) | Variable | Thermally decomposes to Fe₂O₃ |

| Calcium dihydroxide | Ca(OH)₂ | 74.09 | Anhydrous | Strong base, low solubility |

| Strontium hydroxide octahydrate | Sr(OH)₂·8H₂O | 265.76 | 8 H₂O | Soluble in hot water |

| Iron(II) chloride tetrahydrate | FeCl₂·4H₂O | 198.81 | 4 H₂O | Hygroscopic, green crystals |

Research Findings and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.